molecular formula C13H18N4O2 B2837692 tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate CAS No. 1472803-03-4

tert-butyl N-[(5-amino-1H-1,3-benzodiazol-2-yl)methyl]carbamate

Cat. No. B2837692
Key on ui cas rn: 1472803-03-4
M. Wt: 262.313
InChI Key: FUIZTCPCDFYAQS-UHFFFAOYSA-N
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Patent
US09145415B2

Procedure details

To 10% palladium-carbon (50 mg) and ammonium formate (228 mg), a solution of tert-butyl ((6-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate (C19, 106 mg) in methanol (4 mL) was added at room temperature, and the mixture was stirred at room temperature for 1 hour and 30 minutes. The insoluble matter was removed by filtration through Cerite, and then the solvent was evaporated under reduced pressure. To the obtained residue, ethyl acetate and water were added. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain tert-butyl ((6-amino-1H-benzo[d]imidazol-2-yl)methyl)carbamate (C20, 100 mg).
Quantity
228 mg
Type
reactant
Reaction Step One
Name
tert-butyl ((6-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[N:15]=[C:14]([CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[NH:13][C:12]=2[CH:25]=1)([O-])=O>CO.[C].[Pd]>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[N:15]=[C:14]([CH2:16][NH:17][C:18](=[O:24])[O:19][C:20]([CH3:21])([CH3:23])[CH3:22])[NH:13][C:12]=2[CH:25]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
tert-butyl ((6-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Quantity
106 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(=N2)CNC(OC(C)(C)C)=O)C1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration through Cerite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the obtained residue, ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC2=C(NC(=N2)CNC(OC(C)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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